molecular formula C12H13ClN2O2 B8298624 tert-butyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

tert-butyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No. B8298624
M. Wt: 252.69 g/mol
InChI Key: VQZITCVHJKZDFD-UHFFFAOYSA-N
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Patent
US08975252B2

Procedure details

N-Chlorosuccinimide (514 mg) was added to a solution of tert-butyl 1H-pyrrolo[3,2-c]pyridin-6-carboxylate (800 mg) in dichloromethane (16 ml) at room temperature and the mixture was stirred at the room temperature for 3 hours. The reaction mixture was concentrated in vacuo and the resulted residue was dissolved in tetrahydrofuran. The organic layer was washed with saturated brine, dried over sodium sulfate and concentrated in vacuo to give a crude product of tert-butyl 3-chloro-1H-pyrrolo[3,2-c]pyridin-6-carboxylate (1.06 g) as an orange powder.
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[NH:9]1[C:17]2[CH:16]=[C:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[N:14]=[CH:13][C:12]=2[CH:11]=[CH:10]1>ClCCl>[Cl:1][C:11]1[C:12]2[CH:13]=[N:14][C:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[CH:16][C:17]=2[NH:9][CH:10]=1

Inputs

Step One
Name
Quantity
514 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
800 mg
Type
reactant
Smiles
N1C=CC=2C=NC(=CC21)C(=O)OC(C)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulted residue was dissolved in tetrahydrofuran
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CNC2=C1C=NC(=C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 114.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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